Haloperidol lactate

Catalog No.
S650972
CAS No.
53515-91-6
M.F
C24H29ClFNO5
M. Wt
465.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Haloperidol lactate

CAS Number

53515-91-6

Product Name

Haloperidol lactate

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;2-hydroxypropanoic acid

Molecular Formula

C24H29ClFNO5

Molecular Weight

465.9 g/mol

InChI

InChI=1S/C21H23ClFNO2.C3H6O3/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;1-2(4)3(5)6/h3-10,26H,1-2,11-15H2;2,4H,1H3,(H,5,6)

InChI Key

BVUSNQJCSYDJJG-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C(=O)O)O.C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Description

The exact mass of the compound Haloperidol lactate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Haloperidol lactate is a salt form of haloperidol, a potent first-generation antipsychotic medication primarily used to manage psychotic disorders, including schizophrenia and acute psychosis. Haloperidol exerts its therapeutic effects mainly through antagonism of dopamine D2 receptors in the brain, particularly in the mesolimbic and mesocortical pathways. This compound is characterized by its chemical formula C24H29ClFNO5C_{24}H_{29}ClFNO_{5} and has an average molecular weight of approximately 465.95 g/mol .

, primarily during its metabolism in the liver. Key metabolic pathways include:

  • Oxidative N-dealkylation: This process transforms haloperidol into various metabolites, including reduced haloperidol and haloperidol glucuronide.
  • Glucuronidation: This is the major pathway, accounting for about 50-60% of haloperidol's biotransformation, leading to water-soluble metabolites that are excreted in urine.
  • Reduction: The butyrophenone carbonyl group can be reduced to form hydroxyhaloperidol .

Haloperidol lactate exhibits significant biological activity primarily through its action on neurotransmitter receptors:

  • Dopamine D2 Receptor Antagonism: This is the primary mechanism by which haloperidol alleviates symptoms of psychosis. Effective blockade occurs when approximately 72% of these receptors are inhibited.
  • Other Receptor Interactions: Haloperidol also interacts with noradrenergic, cholinergic, and histaminergic receptors, although with lesser affinity. These interactions can lead to various side effects, including extrapyramidal symptoms and sedation .

The synthesis of haloperidol lactate typically involves the following steps:

  • Formation of Haloperidol: The synthesis begins with the preparation of haloperidol through a series of reactions involving p-chlorobenzyl chloride and p-fluorobenzoyl chloride.
  • Lactate Salt Formation: Haloperidol is then reacted with lactic acid to form haloperidol lactate. This step may involve adjusting pH and ensuring proper conditions for salt formation .

Haloperidol lactate is utilized in various clinical settings:

  • Psychiatric Disorders: It is primarily indicated for treating schizophrenia, acute psychosis, and Tourette syndrome.
  • Behavioral Management: Off-label uses include managing severe behavioral disturbances in conditions like Huntington's disease.
  • Intramuscular Administration: The lactate form allows for intramuscular injection, providing rapid onset of action in acute settings .

Haloperidol lactate interacts with several drugs, which can influence its pharmacokinetics and therapeutic effects:

  • CYP3A4 and CYP2D6 Inhibitors: Co-administration with inhibitors such as ketoconazole or paroxetine can increase plasma concentrations of haloperidol, raising the risk of adverse effects like QT prolongation.
  • Antiparkinson Agents: Haloperidol may impair the effects of dopaminergic medications like levodopa, necessitating careful management when used together .
  • Electrolyte Imbalance: Caution is advised when combined with medications that can cause electrolyte disturbances, as this may increase the risk of cardiovascular side effects .

Haloperidol belongs to a class of medications known as butyrophenones. Here are some similar compounds for comparison:

CompoundMechanism of ActionUnique Features
ChlorpromazineDopamine receptor antagonistLower potency; more sedation; broader receptor activity
FluphenazineDopamine receptor antagonistLong-acting formulation available
ZuclopenthixolDopamine receptor antagonistLess extrapyramidal symptoms compared to haloperidol
PimozideDopamine receptor antagonistPrimarily used for Tourette syndrome

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

465.1718289 g/mol

Monoisotopic Mass

465.1718289 g/mol

Heavy Atom Count

32

UNII

6387S86PK3

Wikipedia

Haloperidol lactate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-20

Explore Compound Types